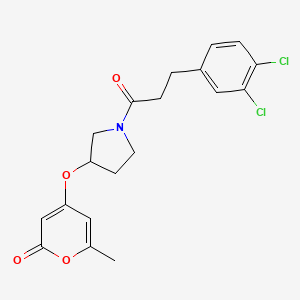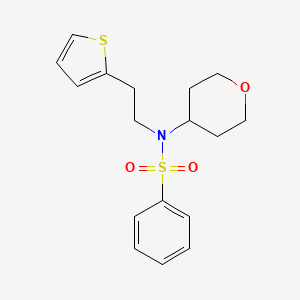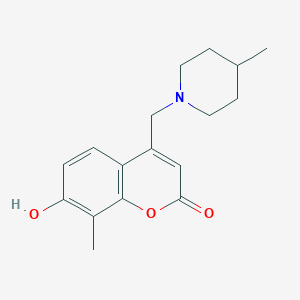
4-((1-(3-(3,4-dichlorophenyl)propanoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also has a dichlorophenyl group, which is a phenyl ring (a six-membered carbon ring) with two chlorine atoms attached. The compound also contains a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a method such as N-heterocyclization of primary amines with diols . The dichlorophenyl group could be introduced through electrophilic aromatic substitution, and the pyran ring could be formed through a method such as the Ferrier rearrangement .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine and pyran rings would likely contribute to the three-dimensionality of the molecule, and the dichlorophenyl group could potentially participate in π-π stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing dichlorophenyl group and the electron-donating pyrrolidine and pyran rings. The compound could potentially undergo reactions such as nucleophilic substitution or addition, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of the various functional groups .Aplicaciones Científicas De Investigación
Anticancer Activity
4-((1-(3-(3,4-dichlorophenyl)propanoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, a derivative within the 4H-pyran chemical class, has shown potential in cancer research. One study utilized microwave-assisted synthesis to create polysubstituted 4H-pyran derivatives. These compounds were then evaluated for their anticancer activity against various human cancer cell lines, with some showing significant potency (Hadiyal et al., 2020).
Calcium Channel Antagonist Activity
Research on symmetrical and asymmetrical 4-[2-chloro-2-(4-chloro-6-methyl-2-oxo-2H-pyran-3-yl)vinyl]-substituted 1,4-dihydropyridines revealed their calcium channel blocking properties. These compounds, synthesized through a modified Hantzsch reaction, exhibited moderate to weak calcium channel antagonist effects. However, one compound demonstrated comparable activity to the reference drug Nifedipine, highlighting its potential for further pharmacological exploration (Shahrisa et al., 2011).
Fluorescence Properties
A study on 6-aryl- or styryl-4-methylsulfanyl-2-oxo-2H-pyrans focused on their reaction with active methylene compounds. The resulting products exhibited fluorescence emission, with specific compounds displaying red fluorescent properties. This feature opens up possibilities for these compounds in fluorescence-related applications (Mizuyama et al., 2008).
Direcciones Futuras
The potential applications of this compound would depend on its biological activity. Compounds containing pyrrolidine rings are found in many pharmaceuticals and natural products, so it’s possible that this compound could have interesting biological properties that could be explored in future research .
Mecanismo De Acción
Target of Action
The compound “4-((1-(3-(3,4-dichlorophenyl)propanoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one” is a complex organic molecule that contains a pyrrolidine ring and a dichlorophenyl group. Pyrrolidine derivatives and dichlorophenyl compounds are known to have various biological activities . They can bind with high affinity to multiple receptors, which could make them useful in developing new therapeutic agents .
Biochemical Pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it might affect. Many pyrrolidine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Based on the biological activities of similar compounds, it could potentially have a range of effects depending on the target it interacts with .
Propiedades
IUPAC Name |
4-[1-[3-(3,4-dichlorophenyl)propanoyl]pyrrolidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO4/c1-12-8-15(10-19(24)25-12)26-14-6-7-22(11-14)18(23)5-3-13-2-4-16(20)17(21)9-13/h2,4,8-10,14H,3,5-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLXUKZSWQPHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2639230.png)
acetate](/img/structure/B2639232.png)




![4-(diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2639243.png)

![3-benzyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2639248.png)



![N-(2,5-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2639252.png)
![6-(2-Methoxyphenyl)-2-[1-(1-methylindole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2639253.png)
